

Meta-analysis of CT-2584 Clinical Trials: A Comparative Guide

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Compound of Interest

Compound Name: CT-2584

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data available for **CT-2584**, a novel investigational agent, with established alternative treatments. The information is intended to support research and drug development professionals in understanding the therapeutic potential and limitations of targeting the choline pathway in oncology.

Executive Summary

CT-2584 is an inhibitor of CTP:phosphocholine cytidyltransferase 1B (PCYT1B), a key enzyme in the biosynthesis of phosphatidylcholine.^[1] The agent was investigated in early-phase clinical trials for solid tumors and hormone-refractory prostate cancer. However, the development of **CT-2584** has been discontinued.^[1] This guide summarizes the available clinical data for **CT-2584** and provides a comparison with the standard-of-care chemotherapy, docetaxel, for metastatic castration-resistant prostate cancer (mCRPC). Due to the limited publicly available data for **CT-2584**, a direct meta-analysis is not feasible. This guide therefore presents a comparative overview based on existing literature.

Data Presentation

Table 1: CT-2584 Phase I Study in Advanced Solid Tumors - Key Findings

Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	520 mg/m ² /day for 5 days	[2]
Dose-Limiting Toxicities	Malaise, lethargy, nausea, headache	[2]
Pharmacokinetics (Elimination Half-life)	7.3 hours	[2]
Efficacy	1 partial response in a patient with pleural mesothelioma	[2]

Table 2: Comparison of CT-2584 (Phase II Design) and Docetaxel in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Parameter	CT-2584 (Phase II, NCT00004026)	Docetaxel (Standard of Care)
Mechanism of Action	PCYT1B inhibitor	Microtubule inhibitor
Patient Population	Hormone-refractory metastatic prostate cancer	Metastatic castration-resistant prostate cancer
Dosage and Administration	Arm I: IV over 6 hrs daily for 3 days every 3 wks Arm II: IV over 6 hrs once every 7 days for 3 wks[3]	75 mg/m ² intravenously every 3 weeks
Efficacy (PSA Response Rate ≥50%)	Data not publicly available	41% - 52%[1][4][5]
Efficacy (Median Time to Progression)	Data not publicly available	~5 months[1][6]
Efficacy (Median Overall Survival)	Data not publicly available	12.3 - 19.6 months[6]
Common Adverse Events (Grade ≥3)	Data not publicly available	Neutropenia, fatigue, nausea, diarrhea, neuropathy[7]

Experimental Protocols

CT-2584 Phase I Trial (Advanced Solid Tumors)

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose, toxicity profile, pharmacokinetics, and preliminary antitumor activity of **CT-2584**. The drug was administered as a continuous intravenous infusion for 6 hours for 5 consecutive days every 3 weeks to patients with advanced solid tumors.[2]

CT-2584 Phase II Trial (NCT00004026) in Hormone-Refractory Prostate Cancer

This was a randomized, multicenter Phase II study designed to compare the efficacy, safety, and pharmacokinetics of two different treatment schedules of **CT-2584** in patients with hormone-refractory metastatic adenocarcinoma of the prostate.[3]

- Arm I: **CT-2584** administered intravenously over 6 hours daily for 3 days, with courses repeating every 3 weeks.
- Arm II: **CT-2584** administered intravenously over 6 hours once every 7 days for 3 weeks, with courses repeating every 3 weeks.[\[3\]](#)

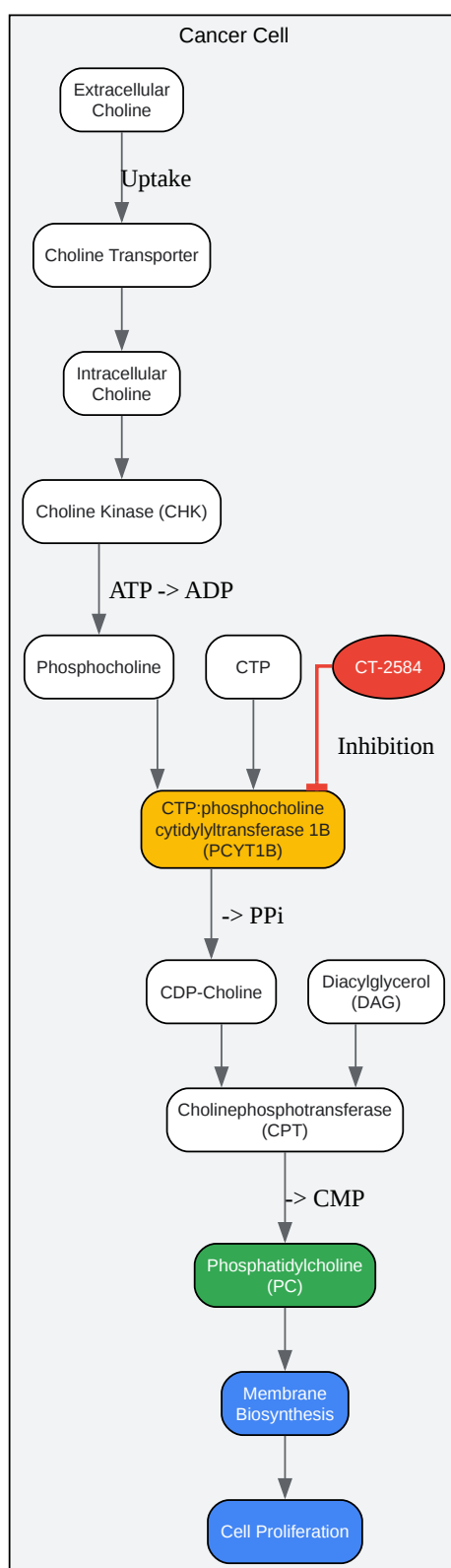
The primary objective was to evaluate the effectiveness of **CT-2584** in this patient population.
[\[3\]](#)

Docetaxel in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Docetaxel is typically administered as an intravenous infusion at a dose of 75 mg/m² over 1 hour every 3 weeks, often in combination with prednisone. Efficacy is commonly assessed by measuring changes in prostate-specific antigen (PSA) levels, time to disease progression, and overall survival.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Mandatory Visualization

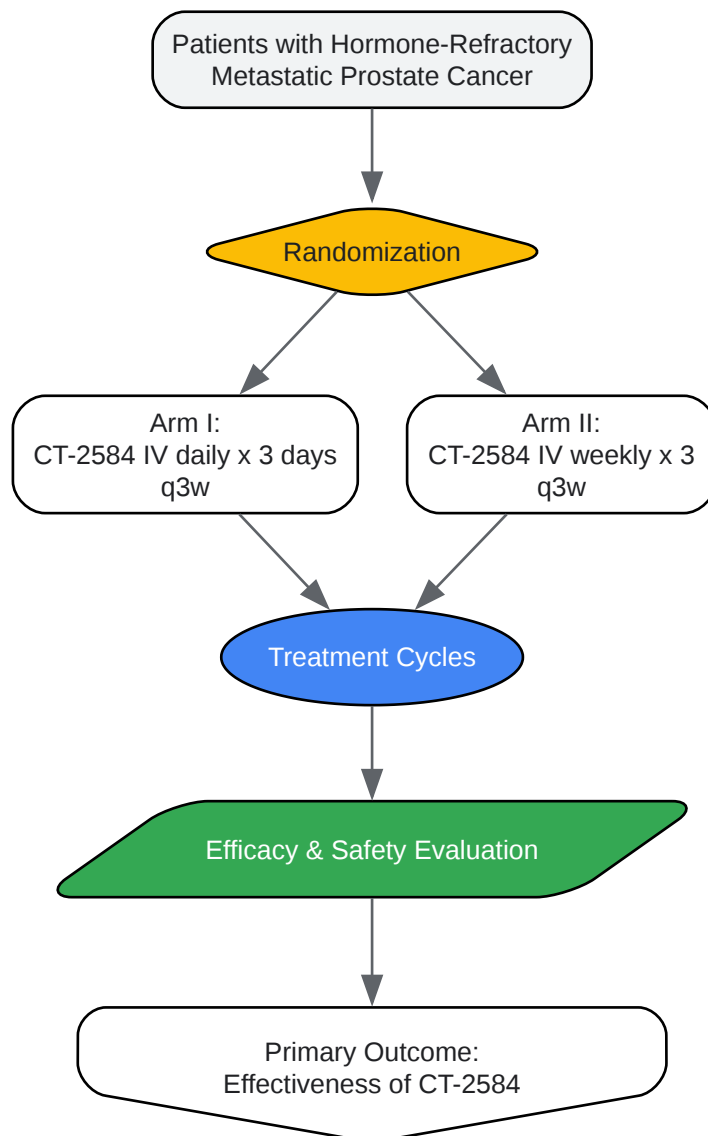
CT-2584 Mechanism of Action and Signaling Pathway



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Caption: **CT-2584** inhibits PCYT1B, a rate-limiting enzyme in phosphatidylcholine synthesis.

Clinical Trial Workflow: CT-2584 in Hormone-Refractory Prostate Cancer



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Caption: Randomized Phase II trial design for **CT-2584** in prostate cancer.

Comparative Efficacy Overview: mCRPC Treatment Landscape



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Caption: Comparative efficacy of treatments for mCRPC.

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